Journal Name:Open Chemistry
Journal ISSN:2391-5420
IF:1.977
Journal Website:https://www.degruyter.com/view/journals/chem/chem-overview.xml
Year of Origin:0
Publisher:Walter de Gruyter GmbH
Number of Articles Per Year:138
Publishing Cycle:
OA or Not:Yes
Machine Learning Benchmarks for the Classification of Equivalent Circuit Models from Electrochemical Impedance Spectra
Open Chemistry ( IF 1.977 ) Pub Date: 2023-06-06 , DOI: 10.1149/1945-7111/acd8fb
Analysis of Electrochemical Impedance Spectroscopy (EIS) data for electrochemical systems often consists of defining an Equivalent Circuit Model (ECM) using expert knowledge and then optimizing the model parameters to deconvolute various resistance, capacitive, inductive, or diffusion responses. For small data sets, this procedure can be conducted manually; however, it is not feasible to manually define a proper ECM for extensive data sets with a wide range of EIS responses. Automatic identification of an ECM would substantially accelerate the analysis of large sets of EIS data. We showcase machine learning methods to classify the ECMs of 9,300 impedance spectra provided by QuantumScape for the BatteryDEV hackathon. The best-performing approach is a gradient-boosted tree model utilizing a library to automatically generate features, followed by a random forest model using the raw spectral data. A convolutional neural network using boolean images of Nyquist representations is presented as an alternative, although it achieves a lower accuracy. We publish the data and open source the associated code. The approaches described in this article can serve as benchmarks for further studies. A key remaining challenge is the identifiability of the labels, underlined by the model performances and the comparison of misclassified spectra.
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3D Thermal Simulation of Thermal Runaway Propagation in Lithium-Ion Battery Cell Stack: Review and Comparison of Modeling Approaches
Open Chemistry ( IF 1.977 ) Pub Date: 2023-06-07 , DOI: 10.1149/1945-7111/acd966
Three empirical modeling approaches for the heat release during a lithium-ion battery cell thermal runaway (TR) are analyzed and compared with regard to their suitability for TR propagation simulation. Therefore, the experimental results of a battery cell stack experiment consisting of five prismatic lithium-ion batteries (>60 Ah) are compared to simulation results of a model that is built within the 3D-CFD framework of Simcenter Star-CCM+®. In contrast to previous studies, the proposed model takes into account detailed phenomena such as the formation of a gas layer between jelly roll and cell can due to electrolyte vaporization, which is crucial to reproduce experimental results. Only two of the three modeling approaches are suitable for TR propagation simulation of the cell stack experiment investigated in this study. These approaches either use time-dependent or spatially resolved temperature-dependent heat release rates. The proposed consideration of gas layer formation as well as the comparative analysis of the modeling approaches contribute to the improvement of TR propagation simulations and support engineers as well as researches to design a safer battery pack.
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Analytical Aspects of Novel Techniques Derived from Square-Wave Voltammetry
Open Chemistry ( IF 1.977 ) Pub Date: 2023-06-05 , DOI: 10.1149/1945-7111/acd875
Recently introduced novel voltammetric and chronoamperometric techniques, derived from square-wave voltammetry (SWV), are being studied for their analytical utility. Three voltammetric protocols, namely potential-corrected, multi-sampled, and cumulative square-wave voltammetry, along with square-wave chronoamperometry (also known as electrochemical Faradaic spectroscopy), are described and analytically tested. The evaluation is based on both theoretical and empirical approaches, including statistical evaluation and comparison with standard electrochemical techniques such as differential pulse, conventional SWV, and conventional chronoamperometry. The novel techniques exhibit improved analytical performance compared to standard electrochemical measurements, providing a basis for advanced analysis and analytical applications.
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Quantifying Degradation Mechanisms in a High-Performance Parallel Hybrid Lithium-Ion Supercapacitor Induced by Long Term Cycling at High Current Rates
Open Chemistry ( IF 1.977 ) Pub Date: 2023-06-08 , DOI: 10.1149/1945-7111/acd8fe
Understanding the degradation pathways of electrode materials is a key to develop more reliable Li-ion technologies along with an increased energy density and power rate. This study aims to demonstrate the benefits of the combined use of X-ray based characterization techniques and electrochemical assessment for thorough multi-scale analysis to elucidate the aging mechanisms of a Li4Ti5O12/AC//LiMn2O4/AC parallel hybrid lithium-ion supercapacitor. Analyses performed on samples extracted from full stack representative of industrial battery application, show that irreversible modifications are observed at all length scales on both electrodes. At the negative, the disaggregation and corrosion of the LTO active material, as well as AC particle cracking and electrode film delamination have been observed. In the meantime, drastic cracking of the AC and LMO active material along with important micro-strain increase at the crystallite level for LMO as well as Mn3+ dissolution are reported at the positive. The formation of a cathode electrolyte interface (CEI) is also reported. These structural and chemical changes have been identified as precursors to important polarization increase, Li inventory loss and furthermore capacity fading leading thus to device failure.
Detail
A Highly Sensitive and Selective NH3 Sensor Based on a Spherical In2O3-Sensing Electrode Prepared Using the Hydrothermal Method
Open Chemistry ( IF 1.977 ) Pub Date: 2023-06-14 , DOI: 10.1149/1945-7111/acdb9c
In2O3 material with special morphology was synthesized using the hydrothermal method and was used as the sensing electrode for a mixed potential ammonia sensor based on yttria-stabilized zirconia electrolyte. The In2O3 sensing electrode (In2O3-SE) was sintered at different temperatures and was characterized by X-ray diffraction (XRD) and field-emission scanning electron microscopy (SEM). The influence of the In2O3-SE sintering temperature on the performance of the sensor was investigated by testing the NH3 response at 500 °C. The results showed that the sensor attached with In2O3-SE sintered at 900 °C exhibited the largest response value (–102.1 mV for 250 ppm NH3) at 500 °C. Moreover, the response value of the sensor varied almost linearly with the logarithm of NH3 concentration in the range of 20–400 ppm, which was consistent with the mixed potential mechanism, as verified by polarization and electrochemical impedance spectroscopy (EIS) tests. Furthermore, the sensor also displayed high sensitivity to NH3, but weak cross-sensitivities to various interfering gases (CHs, NOx, CO, CO2 and H2O) at 500 °C. It exhibited slight signal drifts both in the continuous 26-h test and in the interval test over a period of one month, which showed that the sensor attached with 900 °C-sintered In2O3-SE has acceptable short- and long-term stability.
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In Situ Measurement of Dynamic Internal Short Circuit Resistance during Nail Penetration of Lithium-Ion Cells and its Implications on Cell Robustness and Abuse Tolerance
Open Chemistry ( IF 1.977 ) Pub Date: 2023-06-12 , DOI: 10.1149/1945-7111/acd814
Here we report a method for in situ measurement of internal short circuit (ISC) resistance during nail penetration testing of lithium-ion cells. The method is demonstrated with dry cells, wet dummy cells, and working cells using a small nail and slow penetration speed. ISC current and ISC temperature are also measured during the tests. It is confirmed that the ISC resistance changes dramatically, by several orders of magnitude, during nail penetration. More importantly, it is found that the stable resistance after full penetration is much higher than the lowest dynamic resistance at earlier stages of nail penetration. Analysis based on such a stable ISC resistance would underestimate the risk of thermal runaway during nail penetration tests. It is also found that ISC in some cases may be mitigated due to melting or rupture of aluminum foil surrounding the nail, implying a mechanism that may be able to be used towards the design of more robust/abuse tolerant Li-ion cells. Lastly, it is found that nail penetration using a larger nail reduces ISC resistance during penetration of cells but the general behaviors of ISC resistance are similar to those during smaller nail penetration.
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Review— Modern State and Prospects of Electrochemical CO2 Conversion in Molten Salts
Open Chemistry ( IF 1.977 ) Pub Date: 2023-06-12 , DOI: 10.1149/1945-7111/acd9f4
An innovative environmentally friendly electrochemical method with using molten salts for direct absorption and transformation of CO2 into solid carbon-containing materials of unique structure and morphology has been developed. The paper presents a review of literature data on electrochemical conversion of carbon dioxide in molten salts as well as the authors’ research results on the direct electrochemical reduction of CO2 and Li2CO3 in chloride melts into different carbonaceous materials with added value. They include: nano-scale solid carbon of various structures and morphologies (carbon nanotubes, fibers, honeycomb-like and scaly carbon nanostructures). Several variants of CO2 electrochemical conversion have been considered, the advantages and disadvantages of each variant have been analyzed. Conditions and mechanisms of electrochemical reduction of CO2 and Li2CO3 to solid carbon are discussed. Promising applications of electrolytic carbon nanomaterials for rechargeable ion batteries, supercapacitors and catalysts are emphasized.
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An Adaptive Double Extended Kalman Filter Algorithm Based on Incremental Change Rate for Co-estimation of Battery SOC and Capacity
Open Chemistry ( IF 1.977 ) Pub Date: 2023-06-06 , DOI: 10.1149/1945-7111/acd8fa
The battery state of charge (SOC) and capacity are important state management indicators of the battery management system, and their estimation accuracy directly affects the safety of power battery use and the driver’s driving experience. Since the increment change rate of the estimated variable can reflect the changing trend of the estimated variable, an extended Kalman filter algorithm based on the increment change rate is proposed in this paper, on this basis, an adaptive double-extended Kalman filter algorithm based on incremental change rate is constructed for the co-estimation of SOC and capacity of batteries. The tests under various operating conditions show that the target algorithm proposed in this paper has greater advantages over the traditional adaptive double-extended Kalman filter algorithm, and the maximum absolute error value (MAE) and root mean square error (RMSE) of the target algorithm can be reduced by 36.3% and 74.4% (SOC), 95.5% and 97.6% (capacity) compared with the traditional adaptive double-extended Kalman filter algorithm under DST operating conditions; The MAE and RMSE of the target algorithm can be reduced by 79.1% and 92.3% (SOC), 95.4% and 96.2% (capacity) under BBDST operating conditions.
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Electrodeposition of Manganese-Based Cathode Materials for Lithium-Ion Batteries
Open Chemistry ( IF 1.977 ) Pub Date: 2023-06-05 , DOI: 10.1149/1945-7111/acd87d
To reduce the cost of electrode fabrication and provide a pathway for facile recycling of battery active materials, electrochemical deposition and lithiation of manganese (Mn) oxide cathodes have been proposed in the literature. However, without sufficient physicochemical characterization, many works have postulated that the active lithium manganese oxide (LMO) phase is created from crystalline MnO2 or Mn3O4. This work shows that neither of those phases nor other well-known stoichiometric crystalline phases (i.e., MnO and Mn2O3), lead to the formation of LMO. This work confirms the specific active surface features obtained by the potentiostatic deposition of Mn oxide, their chemical lithiation, and heat treatment. The resulting LMO electrodes were incorporated into coin cells, cycled—achieving a capacity over 250 mAh g−1—and post-characterized.
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The Role of Oxygen Reduction Reaction in Determining Pit Stability of FeCr Alloys
Open Chemistry ( IF 1.977 ) Pub Date: 2023-06-02 , DOI: 10.1149/1945-7111/acd880
Pitting corrosion is one of the most dangerous forms of corrosion, leading to sudden catastrophic failures in engineering system. Once initiated, pit propagation rates are largely dependent on the magnitude of the supporting cathodic current available from the oxygen reduction reaction (ORR) occurring on the external passive film. Here the ORR kinetics on conventional and high Cr content FeCr alloys made by arc-melter were investigated by experimental and computational methods. DFT calculations suggested that the overpotentials for the ORR on FeCr oxides are in the order Cr2O3 > Fe3O4 > Fe2O3 > FeCr2O4, which was experimentally confirmed on the FeCr alloys by rotating disc electrode experiments in both O2 saturated 0.1 M NaOH and 3.5 wt% NaCl. Koutecký-Levich analysis demonstrated that ORR follows a 4-electron pathway on all surfaces investigated. Moreover, the investigation of the Pourbaix diagrams of FeCr revealed that at potentials where pitting corrosion initiates the main constituents of the passive films should be a mixture of Fe2O3 and Cr2O3, rather than FeCr2O4, which is proved to be a good ORR catalyst. The results support the postulation that one role Cr additions play in the prevention of pitting corrosion is to suppress the ORR reaction.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
化学4区 CHEMISTRY, MULTIDISCIPLINARY 化学综合4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
8.50 12 Science Citation Index Expanded Not